molecular formula C27H32N2O7S B13802068 Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt CAS No. 63217-00-5

Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt

Cat. No.: B13802068
CAS No.: 63217-00-5
M. Wt: 528.6 g/mol
InChI Key: OBUIQLBAKJEFLP-UHFFFAOYSA-N
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Description

Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyethyl, amino, and sulfophenyl groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the sulfophenyl and cyclohexadienylidene groups, resulting in the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the cyclohexadienylidene moiety.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the cyclohexadienylidene moiety can produce cyclohexane derivatives.

Scientific Research Applications

Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The sulfophenyl group can participate in electrostatic interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt stands out due to its combination of functional groups, which confer unique reactivity and properties. The presence of both hydroxyethyl and sulfophenyl groups allows for diverse chemical interactions, making it more versatile compared to similar compounds. Additionally, its ability to undergo multiple types of reactions and its applications in various fields highlight its significance in scientific research and industry .

Properties

CAS No.

63217-00-5

Molecular Formula

C27H32N2O7S

Molecular Weight

528.6 g/mol

IUPAC Name

3-[[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-[bis(2-hydroxyethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate

InChI

InChI=1S/C27H32N2O7S/c30-16-12-28(13-17-31)24-8-4-21(5-9-24)27(23-2-1-3-26(20-23)37(34,35)36)22-6-10-25(11-7-22)29(14-18-32)15-19-33/h1-11,20,30-33H,12-19H2

InChI Key

OBUIQLBAKJEFLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=C2C=CC(=[N+](CCO)CCO)C=C2)C3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

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